molecular formula C14H23N5O2 B2608185 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941886-15-3

7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2608185
CAS No.: 941886-15-3
M. Wt: 293.371
InChI Key: VJRQQDCZOMZDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core undergoes alkylation with isobutyl and isopropyl groups under basic conditions.

    Amination: Introduction of the isopropylamino group is achieved through nucleophilic substitution reactions.

    Methylation: The final steps involve methylation at specific nitrogen atoms to achieve the desired dimethyl substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized purine derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purines, while reduction could produce fully saturated purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study purine metabolism and its effects on cellular processes. It may serve as a model compound for understanding the behavior of purine analogs in biological systems.

Medicine

Medically, derivatives of this compound could be investigated for their potential therapeutic effects. Purine analogs are known to have antiviral, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.

Industry

In industry, this compound might be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its structural features make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to purine-binding sites, influencing biochemical pathways. For instance, it may inhibit or activate specific enzymes involved in nucleotide synthesis or degradation, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theophylline (1,3-dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.

    Theobromine (3,7-dimethylxanthine): Found in chocolate, with mild stimulant properties.

Uniqueness

7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific isobutyl and isopropyl substitutions, which confer distinct chemical and biological properties. These substitutions can alter its solubility, reactivity, and interaction with biological targets compared to other purine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-8-(propan-2-ylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-8(2)7-19-10-11(16-13(19)15-9(3)4)17(5)14(21)18(6)12(10)20/h8-9H,7H2,1-6H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRQQDCZOMZDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NC(C)C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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